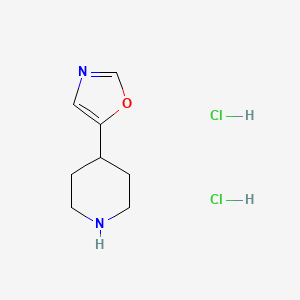

4-(1,3-Oxazol-5-yl)piperidine

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-piperidin-4-yl-1,3-oxazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;;/h5-7,9H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWPLIVYDIYZFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN=CO2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2034156-74-4 | |

| Record name | 4-(1,3-oxazol-5-yl)piperidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 1,3 Oxazol 5 Yl Piperidine

Strategies for the Construction of the 1,3-Oxazole Ring System

The formation of the 1,3-oxazole ring is a critical step in the synthesis of 4-(1,3-oxazol-5-yl)piperidine. Several reliable methods have been established for this purpose, with the Van Leusen oxazole (B20620) synthesis being a prominent example.

Van Leusen Oxazole Synthesis and Related Protocols for Oxazole Formation

The Van Leusen oxazole synthesis is a powerful and versatile method for the construction of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). synarchive.comnih.gov This reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yields the desired 5-substituted oxazole. synarchive.comnih.gov The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a protic solvent like methanol. sciforum.net

The utility of the Van Leusen reaction has been demonstrated in the synthesis of a variety of oxazole-containing compounds. For instance, a pressure reactor has been utilized to accelerate the synthesis of 1,3-oxazoles, significantly reducing reaction times from hours to minutes. sciforum.net This methodology has been successfully applied to the synthesis of various 5-substituted oxazoles, as detailed in the table below.

| Aldehyde Reactant | Base | Solvent | Temperature (°C) | Time (min) | Product | Yield (%) | Reference |

| 4-(2-pyridyl)benzaldehyde | K₂CO₃ | MeOH | 105 | 20 | 5-(4-(pyridin-2-yl)phenyl)oxazole | 75 | sciforum.net |

| Fluorene-2-carboxaldehyde | K₂CO₃ | MeOH | 105 | 20 | 5-(9H-fluoren-2-yl)oxazole | 80 | sciforum.net |

| 4-Pyridinecarboxaldehyde | K₂CO₃ | MeOH | 105 | 20 | 5-(pyridin-4-yl)oxazole | 68 | sciforum.net |

The Van Leusen three-component reaction, an extension of this methodology, allows for the synthesis of imidazoles through the in situ formation of an aldimine from an aldehyde and an amine, followed by the addition of TosMIC. organic-chemistry.org

Advanced Cyclization Reactions for Oxazole Moiety Integration

Beyond the Van Leusen synthesis, other classical and modern cyclization reactions are employed for the formation of the oxazole ring. The Robinson-Gabriel synthesis , for example, involves the intramolecular cyclodehydration of 2-acylamino ketones to yield oxazoles. wikipedia.org This reaction is typically catalyzed by dehydrating agents such as sulfuric acid or phosphorus oxychloride. pharmaguideline.com The requisite 2-acylamino ketone precursors can be prepared through methods like the Dakin-West reaction. wikipedia.org A one-pot diversity-oriented synthesis has been developed, combining a Friedel-Crafts reaction with the Robinson-Gabriel synthesis using an oxazolone (B7731731) template. wikipedia.org

Another established method is the Fischer oxazole synthesis , which produces 2,5-disubstituted oxazoles from the reaction of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org This dehydration reaction proceeds under mild conditions. wikipedia.org

More contemporary approaches include transition metal-catalyzed cycloisomerization reactions. For instance, the cycloisomerization of propargyl amides can be mediated by silica (B1680970) gel to produce polysubstituted oxazoles under mild conditions. nih.gov Palladium-catalyzed cycloisomerization–allylation of N-propargylamides has also been reported as an efficient route to functionalized oxazoles. sci-hub.se

Approaches for Introducing and Modifying the Piperidine (B6355638) Moiety

The piperidine ring is a prevalent scaffold in pharmaceuticals, and its synthesis and derivatization are crucial for creating diverse analogues of this compound.

Stereoselective Synthesis of Piperidine Scaffolds

The stereochemistry of the piperidine ring can significantly influence the biological activity of a molecule. Consequently, methods for the stereoselective synthesis of piperidine scaffolds are of great importance. One approach involves the use of chiral oxazolopiperidone lactams as versatile intermediates. These lactams, which can be prepared in both enantiomeric forms, allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring, providing access to enantiopure polysubstituted piperidines. researchgate.net

Another strategy is the gold-catalyzed cyclization of N-homopropargyl amides, which leads to the formation of piperidin-4-ols with excellent diastereoselectivity. nih.gov This method provides a flexible and modular approach to constructing the piperidine ring. Furthermore, iridium-catalyzed cascade reactions have been shown to enable the stereoselective synthesis of substituted piperidines. nih.gov

Derivatization Strategies at Nitrogen and Carbon Positions of the Piperidine Ring

The functionalization of the piperidine ring at both the nitrogen and carbon atoms allows for the exploration of the chemical space around the this compound core. The nitrogen atom of the piperidine can be readily derivatized through standard N-alkylation and N-arylation reactions. For example, the synthesis of 3-(N-piperidinomethyl) salicylanilides has been achieved through a Mannich-type reaction involving piperidine, formaldehyde, and a salicylanilide. nih.gov Copper-catalyzed N-arylation has also been employed for the derivatization of related heterocyclic systems. rsc.org

Functionalization at the carbon positions of the piperidine ring is more challenging but can be achieved through various C-H functionalization strategies. These methods allow for the direct introduction of substituents at specific positions on the piperidine ring, offering a powerful tool for generating structural diversity. nih.gov

Multi-Component Reactions for Diverse this compound Analogues

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the starting materials. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis of diverse heterocyclic libraries. semanticscholar.orgmdpi.com

The Ugi four-component reaction involves the condensation of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. semanticscholar.org A tandem Ugi/Robinson-Gabriel sequence has been developed for the synthesis of 2,4,5-trisubstituted oxazoles. nih.gov In this approach, the product of the Ugi reaction is an ideal precursor for the subsequent cyclodehydration to form the oxazole ring. nih.gov

The Passerini three-component reaction provides access to α-acyloxycarboxamides from a carbonyl compound, a carboxylic acid, and an isocyanide. mdpi.com This reaction has been utilized in the synthesis of a variety of complex molecules. nih.gov

The application of MCRs to the synthesis of this compound analogues offers a rapid and efficient means of generating libraries of structurally diverse compounds for biological screening. For example, a four-component stereoselective synthesis of tetracyano-substituted piperidines has been reported, showcasing the power of MCRs in constructing complex piperidine scaffolds. nih.gov

| Multi-Component Reaction | Reactants | Key Intermediate/Product | Application | Reference |

| Ugi/Robinson-Gabriel | Amine, Arylglyoxal, Carboxylic Acid, Isonitrile | N-acyl α-aminoketone | Synthesis of 2,4,5-trisubstituted oxazoles | nih.gov |

| Ugi-azide/Heck Cyclization | 2-Bromobenzaldehyde, Allylamine, TMSN₃, Isonitrile | Tetrazolyl-1,2,3,4-tetrahydroisoquinoline | Synthesis of fused heterocyclic systems | nih.govbeilstein-archives.org |

| Passerini | Aldehyde, Carboxylic Acid, Isonitrile | α-Acyloxycarboxamide | Synthesis of diverse α-acyloxycarboxamides | mdpi.com |

Green Chemistry Approaches in the Synthesis of the Chemical Compound and its Derivatives

The growing emphasis on sustainable practices in chemical synthesis has spurred the exploration of green chemistry approaches for the production of this compound and its derivatives. These methodologies aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Key areas of focus in the green synthesis of this and related heterocyclic compounds include the use of alternative energy sources like microwave and ultrasound irradiation, the employment of environmentally benign solvents, and the development of efficient and recyclable catalysts.

While specific green synthetic routes exclusively for this compound are not extensively documented in publicly available literature, the principles of green chemistry are being widely applied to the synthesis of its core components—the oxazole and piperidine rings. These established green methodologies offer a clear pathway for developing more sustainable synthetic strategies for the target compound.

One promising approach is the use of microwave-assisted synthesis . This technique can significantly accelerate reaction rates, often leading to higher yields and purer products in shorter reaction times compared to conventional heating methods. nih.govnih.gov For the synthesis of oxazole derivatives, microwave irradiation has been successfully employed in [3+2] cycloaddition reactions, offering a rapid and efficient route to the oxazole ring. acs.org Similarly, the synthesis of piperidine derivatives has also benefited from microwave assistance, particularly in condensation reactions. nih.gov The application of microwave technology to the synthesis of this compound could potentially streamline the process, reduce energy consumption, and minimize the formation of byproducts.

Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to enhance chemical reactivity. mdpi.comnih.gov This method has been shown to be effective in the synthesis of various heterocyclic compounds, including derivatives of both oxazole and piperidine. nih.govmdpi.com Sonochemistry can promote reactions at lower temperatures and shorter durations, contributing to a more energy-efficient process. mdpi.com The use of ultrasound could be particularly advantageous in the cyclization steps required for the formation of the oxazole ring or in the construction of the piperidine scaffold, potentially improving yields and reducing the need for harsh reaction conditions.

The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Research into green solvents for heterocyclic synthesis has identified several promising alternatives to conventional options. asianpubs.org Deep eutectic solvents (DES), ionic liquids, and water are being explored as reaction media for the synthesis of piperidine and oxazole derivatives. asianpubs.orgresearchgate.net For instance, a deep eutectic solvent composed of glucose and urea (B33335) has been effectively used as a green reaction medium for the synthesis of piperidin-4-one derivatives. asianpubs.org The investigation of such benign solvent systems for the synthesis of this compound is a crucial step towards a more sustainable manufacturing process.

The development of green catalysts is another cornerstone of eco-friendly synthesis. Heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, are particularly desirable. For the synthesis of piperidine derivatives, citric acid has been utilized as a biodegradable and inexpensive catalyst in multicomponent reactions. researchgate.net In the realm of oxazole synthesis, various metal-organic frameworks and supported catalysts are being investigated to facilitate cleaner and more efficient transformations. The application of such recyclable and non-toxic catalysts would significantly enhance the green credentials of any synthetic route to this compound.

While a dedicated green synthesis for this compound is yet to be widely reported, the successful application of green chemistry principles to the synthesis of its constituent heterocyclic systems provides a strong foundation for future development. By integrating microwave or ultrasound technologies, employing green solvents, and utilizing efficient, recyclable catalysts, it is feasible to devise a more environmentally responsible and sustainable synthesis of this important chemical compound.

Interactive Data Tables

Table 1: Comparison of Conventional and Potential Green Synthesis Approaches

| Parameter | Conventional Synthesis | Potential Green Synthesis Approaches |

|---|---|---|

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasound |

| Solvents | Volatile organic solvents (e.g., toluene, DMF) | Deep eutectic solvents, ionic liquids, water, bio-based solvents |

| Catalysts | Homogeneous catalysts, often requiring difficult separation | Heterogeneous catalysts, biocatalysts, recyclable catalysts |

| Reaction Time | Often several hours to days | Minutes to a few hours |

| Waste Generation | Can be significant due to solvent use and byproducts | Minimized through higher yields and solvent recycling |

Table 2: Examples of Green Solvents and Catalysts in Heterocyclic Synthesis

| Compound Class | Green Approach | Specific Example | Reference |

|---|---|---|---|

| Piperidine Derivatives | Green Solvent | Deep Eutectic Solvent (Glucose-Urea) | asianpubs.org |

| Piperidine Derivatives | Green Catalyst | Citric Acid | researchgate.net |

| Oxazole Derivatives | Alternative Energy | Microwave Irradiation | acs.org |

Structure Activity Relationship Sar Studies of 4 1,3 Oxazol 5 Yl Piperidine Derivatives

Positional and Substituent Effects on Biological Activity

The electronic properties of substituents on the 1,3-oxazole ring are a critical determinant of biological activity. The ease of substitution can be influenced by the inherent reactivity of the ring, with the order of halogen displacement being C-2 > C-4 > C-5. thepharmajournal.com Research has shown a strong correlation between the donor/acceptor nature of substituents and the pharmacological effect. researchgate.net

In a study evaluating the anticancer properties of 1-(1,3-oxazol-5-yl)piperidine-4-sulfonylamides, a clear distinction was observed between derivatives bearing electron-accepting groups and those with electron-donating groups at position 5 of the oxazole (B20620) ring. researchgate.net Compounds with acceptor substituents, such as methoxycarbonyl (–C(O)OMe) or cyano (–CN), effectively inhibited the growth of most tested cancer cell lines. researchgate.net Conversely, derivatives with donor substituents, like amino (–NHR) or thioether (–SR) groups, showed virtually no inhibitory activity. researchgate.net This suggests that the electronic nature of the substituent at this position is a key factor for this specific biological activity. researchgate.net

Furthermore, substitutions on aryl groups attached to the oxazole ring also significantly impact efficacy. For instance, the presence of a chloro substituent on an aromatic ring within an oxazole-piperidine-containing compound was found to enhance antimicrobial activity. researchgate.net In a related series of thiazolidin-4-one derivatives containing a 1,3,4-oxadiazole (B1194373) ring, the presence of electron-donating groups like methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) at the para position of a phenyl ring was shown to increase both anticancer and antioxidant potential. mdpi.com

| Substituent Type | Position | Example Groups | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Electron-Accepting | Oxazole C5 | -C(O)OMe, -CN | Increased anticancer activity | researchgate.net |

| Electron-Donating | Oxazole C5 | -NHR, -SR | No significant anticancer activity | researchgate.net |

| Halogen | Attached Aryl Ring | -Cl | Enhanced antimicrobial activity | researchgate.net |

| Electron-Donating | Attached Aryl Ring (para-position) | -OCH₃, -OH | Increased anticancer and antioxidant potential in related heterocycles | mdpi.com |

The piperidine (B6355638) ring serves as a central scaffold, and its structural integrity and substitution pattern are crucial for biological activity. The 1,4-disubstituted pattern of the piperidine is often considered optimal, as linkers with a non-linear geometry have been shown to drastically reduce or completely eliminate activity in analogous series. nih.gov

One of the most significant modifications is the introduction of unsaturation. In a series of 4-azaindole-2-piperidine compounds, creating a double bond within the piperidine ring resulted in a tenfold increase in potency against Trypanosoma cruzi. dndi.org This suggests that the conformational flattening of the ring can lead to a more favorable interaction with the biological target. Conversely, in other scaffolds, increasing flexibility by synthetically "opening" the piperidine ring has been shown to be detrimental, indicating that the conformational constraint provided by the intact ring is essential for activity. nih.gov

Substitutions on the piperidine nitrogen are also critical, as this position typically serves as the attachment point for linkers or other functional groups that complete the pharmacophore. In studies of 4-(1,2,4-oxadiazol-5-yl)piperidine (B3046484) derivatives, the 1-carboxamide (B11826670) fragment was found to be essential for antiproliferative activity, while direct N-acyl, N-alkyl, or N-sulfonyl derivatives were inactive. nih.gov The addition of a 4-methyl group to a piperidin-4-ol moiety in a different series was noted to increase lipid solubility, which can enhance absorption. pjoes.com

| Modification | Description | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Introduction of Unsaturation | Converting the piperidine to a tetrahydropyridine (B1245486) ring | Tenfold increase in potency in an anti-parasitic series | dndi.org |

| Ring Opening | Replacing the piperidine with a flexible alkyl chain | Loss of activity in an NLRP3 inhibitor series | nih.gov |

| Substitution Pattern | Maintaining a 1,4-disubstituted linear geometry | Considered optimal; non-linear geometries were inactive in an antiproliferative series | nih.gov |

| N-Substitution | Attachment of a carboxamide group to the piperidine nitrogen | Essential for antiproliferative activity in a 1,2,4-oxadiazole (B8745197) series | nih.gov |

The linker attached to the piperidine nitrogen often connects the 4-(1,3-oxazol-5-yl)piperidine core to another pharmacophoric element, forming a hybrid molecule. researchgate.net The nature, length, and composition of this linker are critical for correctly orienting the different parts of the molecule within the target's binding site.

For instance, a series of antimicrobial agents was developed by connecting the 4-(1,3-oxazol-5-yl) moiety to a pyrrole-3-carboxamide via the piperidine ring. biointerfaceresearch.com In a different study on NLRP3 inhibitors, an acetamide (B32628) bridge linking the piperidine to a 2-chlorobenzene group was found to be active, whereas shortening the linker or removing the carbonyl group led to inactive compounds. nih.govmdpi.com This highlights the importance of both the linker length and the presence of specific functional groups like amides, which can participate in hydrogen bonding. The 1,3,4-oxadiazole ring itself can act as a flat, aromatic linker that helps to ensure the proper orientation of substituents. mdpi.comnih.gov

The strategy of creating hybrid molecules by conjugating two or more distinct pharmacophores is a common approach to enhance efficacy or achieve dual activity. researchgate.net In these designs, the this compound fragment serves as a key structural and binding component, while the linker and the moiety it connects to provide additional interactions necessary for the desired biological effect.

| Linker/Moiety Type | Description | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Pyrrole-3-carboxamide | Connected to the core scaffold | Conferred antimicrobial activity | biointerfaceresearch.com |

| Acetamide Bridge | Linked piperidine to a phenyl group | Maintained activity as an NLRP3 inhibitor | nih.govmdpi.com |

| Shortened or Modified Linker | Removal of the carbonyl or shortening the chain from the acetamide bridge | Resulted in inactive compounds | nih.govmdpi.com |

| 1-Carboxamide | Attached directly to the piperidine nitrogen | Essential for antiproliferative activity in a related oxadiazole series | nih.gov |

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of this compound derivatives is a key factor governing their interaction with biological targets. The piperidine ring, typically existing in a stable chair conformation, provides a rigid and defined geometry that helps to position the appended oxazole ring and the N-substituent in a specific spatial orientation.

The importance of this conformational rigidity is highlighted by studies where modifying the core structure led to significant changes in activity. For example, replacing the piperidine ring with a more flexible open-chain analogue resulted in a loss of activity, suggesting that the constrained conformation of the ring is necessary for proper binding. nih.gov Conversely, the observation that introducing a double bond into the piperidine ring (forming a tetrahydropyridine) enhanced potency by a factor of ten is a strong indicator that the resulting flatter, more planar conformation facilitates a better fit within the target's active site. dndi.org This conformational change could reduce steric hindrance or allow for more optimal π-stacking or other non-covalent interactions.

Pharmacophore Elucidation for this compound Based Ligands

A pharmacophore model outlines the essential structural features required for a molecule to exert a specific biological activity. Based on SAR studies, a general pharmacophore for ligands based on the this compound scaffold can be proposed.

Key elements of this pharmacophore include:

A Central Piperidine Scaffold : This acts as a rigid, non-aromatic core that correctly orients the other functional groups. The 1,4-substitution pattern appears to be optimal for maintaining the necessary geometry. nih.gov

A Hydrogen Bond Acceptor/Aromatic Moiety : The 1,3-oxazole ring serves this function. It can act as a hydrogen bond acceptor and its flat, aromatic nature can participate in π-π stacking interactions. mdpi.comnih.gov

A Modulatable Substitution Site : Position 5 on the oxazole ring is a key site for substitution where the electronic properties (electron-withdrawing vs. electron-donating) can be tuned to optimize activity for a specific target. researchgate.net

A Linker Attachment Point : The piperidine nitrogen is a crucial vector for attaching linkers that connect to other pharmacophoric groups. researchgate.netbiointerfaceresearch.com

A Terminal Functional Group/Moiety : Often an additional aryl or heteroaryl group is attached via a linker to the piperidine nitrogen. This group frequently provides key binding interactions with the target protein. In some related scaffolds, a carboxamide group attached to the piperidine nitrogen has been identified as an essential part of the pharmacophore. nih.gov

This model represents a hybrid structure where the this compound core acts as a central organizing element, and the biological activity is fine-tuned by the linker and the terminal group attached to the piperidine nitrogen, as well as by the electronic nature of substituents on the oxazole ring. researchgate.net

Biological Activities and Mechanistic Investigations of 4 1,3 Oxazol 5 Yl Piperidine

Evaluation of Anticancer Potential of the Chemical Compound and Analogues

Derivatives of the 4-(1,3-Oxazol-5-yl)piperidine scaffold have been extensively evaluated for their potential as anticancer agents. Research has demonstrated that these compounds can exhibit significant cytotoxicity against a wide range of human cancer cell lines, operating through various mechanisms of action and targeting specific molecular pathways crucial for tumor growth and proliferation.

The antiproliferative activity of this compound analogues has been demonstrated across a diverse panel of human cancer cell lines. In vitro screening is a primary method for identifying the cytotoxic effects of these novel compounds.

A series of new 1,3-oxazole derivatives containing a sulfonylamide group were synthesized and tested for their activity against a panel of human tumor cell lines. researchgate.net The nature of the substituents at position 5 of the oxazole (B20620) ring was found to be critical for their activity; compounds with acceptor substituents like –C(O)OMe or –CN showed growth inhibition across most cell lines, whereas those with donor substituents did not. researchgate.net Similarly, a new class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which are close structural analogues, were identified through high-throughput screening. These compounds inhibited the proliferation of DU-145 human prostate cancer cells in a dose-dependent manner, with initial hits showing GI50 values in the low micromolar range. nih.gov Further optimization led to a compound with a potent GI50 of 120 nM. nih.govnih.gov

The cytotoxic potential of related oxazolopyrimidine derivatives has also been thoroughly investigated. In a study by the National Cancer Institute, newly synthesized 7-piperazin-substituted nih.govderpharmachemica.comoxazolo[4,5-d]pyrimidines were evaluated against 60 cancer cell lines. derpharmachemica.com One particular derivative, 5-phenyl-7-piperazin-1-yl-2-p-tolyl nih.govderpharmachemica.comoxazolo[4,5-d]pyrimidine, displayed significant growth inhibitory (GI50: 0.2−2.0 μM), cytostatic (TGI: 0.3-4.2 μM), and cytotoxic (LC50: 0.6-7.8 μM) activities across all tested cell lines. derpharmachemica.com Another compound from this series showed high cytotoxicity against all tested cancer lines, with a mean lethality of 80%. derpharmachemica.com

| Compound Class | Cancer Cell Line | Activity Measurement | Value |

| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamide | DU-145 (Prostate) | GI50 | 120 nM |

| 5-Phenyl-7-piperazin-1-yl-2-p-tolyl nih.govderpharmachemica.comoxazolo[4,5-d]pyrimidine | 60 Cancer Cell Lines | GI50 | 0.2 - 2.0 µM |

| 5-Phenyl-7-piperazin-1-yl-2-p-tolyl nih.govderpharmachemica.comoxazolo[4,5-d]pyrimidine | 60 Cancer Cell Lines | TGI | 0.3 - 4.2 µM |

| 5-Phenyl-7-piperazin-1-yl-2-p-tolyl nih.govderpharmachemica.comoxazolo[4,5-d]pyrimidine | 60 Cancer Cell Lines | LC50 | 0.6 - 7.8 µM |

| Oxazolo[5,4-d]pyrimidine derivative (3g) | HT29 (Colon) | CC50 | 58.4 µM |

This table presents a selection of in vitro cytotoxicity data for analogues of this compound.

The anticancer effects of this compound derivatives are often linked to their interaction with specific molecular targets that are dysregulated in cancer cells.

Estrogen Receptors: The piperidine (B6355638) moiety is a key structural feature in many selective estrogen receptor modulators (SERMs). nih.gov Compounds incorporating a piperidine ring have been evaluated as SERMs, which are crucial in the treatment of hormone-dependent cancers like breast cancer. nih.govresearchgate.net Synthetic analogues where the oxygen in the ethoxypiperidine region of the known SERM, raloxifene, was replaced with other atoms were evaluated for their in vitro activity as SERMs, demonstrating the importance of the piperidine structure for binding to estrogen receptors. nih.gov

Tubulin Inhibition: A significant mechanism for the antiproliferative activity of some analogues is the inhibition of tubulin polymerization. Biological activity profile studies demonstrated that 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides act as tubulin inhibitors. nih.govnih.gov This was confirmed through biochemical assays with pure tubulin and by observing an increased number of mitotic cells after treating a leukemia cell line with these compounds. nih.gov

mTORC1 Pathway: The mammalian target of rapamycin (mTOR) is a kinase that regulates cell growth, and its activation has been implicated in many cancers. nih.gov The mTOR complex 1 (mTORC1) pathway is a key signaling node. While direct studies on this compound are limited, the inhibition of mTORC1 has been shown to suppress intestinal polyp formation, suggesting that compounds targeting this pathway could have therapeutic potential in cancers with activated Wnt signaling. nih.gov

Other potential molecular targets include various protein receptors that are upregulated in cancer. For instance, the pharmacological inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) can enhance apoptosis in breast cancer cells, and compounds with piperidine-like structures have been investigated for such activities. mdpi.com

Antimicrobial Activity of this compound Derivatives

In addition to their anticancer properties, derivatives of this compound have been explored for their potential to combat microbial infections. The versatile heterocyclic core allows for structural modifications that can lead to potent antibacterial, antifungal, and antiviral agents.

Derivatives incorporating the oxadiazole and piperidine moieties have shown promising activity against a range of bacterial pathogens. In one study, a series of compounds bearing these pharmacologically important cores demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. scielo.br Another study on 5(4H)-oxazolone-based sulfonamides found that several derivatives exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with some compounds being particularly potent. mdpi.com

Furthermore, N-Mannich bases of 1,3,4-oxadiazole (B1194373) containing a piperazine (B1678402) ring, a close relative of piperidine, displayed broad-spectrum antibacterial activities with minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL. mdpi.com Hybrids of fluoroquinolone-piperazine-1,3,4-oxadiazole also showed good to excellent activity against both Gram-positive and Gram-negative bacteria when compared to standard antibiotics like ampicillin and gentamicin. nih.govmdpi.com

| Compound Class | Bacterial Strain | Activity Measurement | Value |

| 1,3,4-Oxadiazole-piperidine derivatives | Salmonella typhi | Moderate to Strong Activity | - |

| 1,3,4-Oxadiazole-piperidine derivatives | Bacillus subtilis | Moderate to Strong Activity | - |

| 5(4H)-Oxazolone-based sulfonamide (9f) | Staphylococcus aureus | MIC | 150 µg/mL |

| 1,3,4-Oxadiazole N-Mannich bases | Pathogenic Bacteria | MIC | 0.5 - 8 µg/mL |

This table summarizes the antibacterial efficacy of various derivatives related to this compound.

The search for new antifungal agents has led to the investigation of oxazole and piperidine derivatives. A series of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles were synthesized and evaluated for their in vitro activity against six Candida species. nih.gov These compounds showed better inhibition of the yeasts compared to the reference drug fluconazole. nih.gov The proposed mechanism for these compounds is the inhibition of the lanosterol 14α-demethylase enzyme (CYP51), which is a crucial target in ergosterol synthesis, an essential component of the fungal cell membrane. nih.gov

Other studies have also highlighted the antifungal potential of related structures. Certain 5(4H)-oxazolone derivatives showed potent antifungal activity. mdpi.com Additionally, 1,3,4-oxadiazole N-Mannich bases were tested against the pathogenic yeast Candida albicans. mdpi.com Bioassays of indole-based 1,3,4-oxadiazoles also revealed that several compounds exhibit significant antifungal activity. nih.gov

The 1,3,4-oxadiazole ring, a close bioisostere of the 1,3-oxazole ring, is considered a "privileged structure" in the development of antiviral agents. nih.gov Derivatives containing this scaffold have shown a broad spectrum of antiviral activities, including against HIV, HCV, HBV, and HSV. nih.govresearchgate.net The introduction of the oxadiazole ring can improve the polarity, flexibility, and metabolic stability of compounds. nih.gov

Specific studies on piperidine derivatives have also shown antiviral potential. A study focused on new N-substituted piperidines found that all tested substances were effective against the influenza A/H1N1 virus in vitro when compared to commercial drugs like Tamiflu and Rimantadine. mdpi.com Conversely, a study on new oxazolo[4,5-d]pyrimidine derivatives found a lack of significant antiviral effects against several DNA viruses, with cytotoxicity being a limiting factor. arkat-usa.org

Enzyme Inhibition and Receptor Modulation by the Chemical Compound

The this compound scaffold and its derivatives have been the subject of significant investigation for their ability to interact with various biological targets, including enzymes and receptors. These studies are crucial for understanding the therapeutic potential of this chemical class.

Research has identified several key molecular targets for compounds containing the oxazole and piperidine moieties. The binding affinities of these derivatives have been quantified to determine their potency and selectivity.

α-Glucosidase: Derivatives containing oxazole or piperazine moieties have been identified as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.gov Molecular docking and dynamics simulations suggest that these compounds can bind to an allosteric site near the enzyme's active site, influencing its catalytic function primarily through hydrophobic and some polar interactions. nih.govresearchgate.net For instance, a series of novel oxazolxanthones demonstrated inhibitory activity up to 30 times greater than their parent compounds. nih.gov

Butyrylcholinesterase (BChE): The oxazole-piperidine scaffold is a key feature in the design of cholinesterase inhibitors for potential use in Alzheimer's disease. researchgate.net Multitargeted hybrids of N-benzylpiperidine and substituted 5-phenyl-1,3,4-oxadiazoles have shown moderate to excellent inhibition against human BChE (hBChE). nih.gov Specifically, certain trans-amino-4-/5-arylethenyl-oxazole derivatives exhibited potent inhibition of BChE with IC50 values in the micromolar range, while showing significantly weaker activity against acetylcholinesterase (AChE), indicating a preference for BChE. nih.gov

Histamine H3 and Sigma-1 Receptors: The piperidine core is a foundational structure for designing dual-acting ligands that target both the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R), which are relevant targets for treating various CNS disorders and pain. unict.itacs.org Studies on a series of phenoxyalkylpiperidines confirmed that this scaffold is optimal for high-affinity binding to the σ1R over the σ2R subtype. uniba.it For example, N-[(4-methoxyphenoxy)ethyl]piperidines showed high affinity for the σ1 receptor with Ki values ranging from 0.89 to 1.49 nM. uniba.it

Tyrosinase: Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest in cosmetics and medicine. nih.gov Derivatives of 1,3,4-oxadiazole have demonstrated excellent tyrosinase inhibitory activity. nih.gov One particular compound, 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide, showed exceptionally potent inhibition with an IC50 value of 0.003 µM, far exceeding that of the standard drug, kojic acid (IC50 = 16.83 µM). nih.gov

Neuropeptide S Receptor (NPS): The NPS system is involved in modulating anxiety, locomotion, and drug abuse. nih.gov While many antagonists are based on the oxazolo[3,4-a]pyrazine core, a piperidine derivative known as RTI-118 has been developed that exhibits antagonist activity at the human NPS receptor. nih.govacs.org

Table 1: Binding Affinity of Representative Oxazole/Piperidine Derivatives

| Compound Class | Target | Binding Affinity |

|---|---|---|

| N-[(4-methoxyphenoxy)ethyl]piperidines | Sigma-1 Receptor | K_i = 0.89–1.49 nM uniba.it |

| Trans-amino-4-/5-arylethenyl-oxazoles | Butyrylcholinesterase (BChE) | Potent inhibition (IC_50 in µM range) nih.gov |

| 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide | Tyrosinase | IC_50 = 0.003 µM nih.gov |

| Oxazolxanthone Derivatives | α-Glucosidase | IC_50 = 6.3–38.5 µM nih.gov |

| RTI-118 (Piperidine derivative) | Neuropeptide S Receptor (NPSR) | pA_2 = 6.31 (hNPSR-Asn¹⁰⁷) nih.gov |

Kinetic Studies of Enzyme Inhibition

To further elucidate the mechanism of action, kinetic studies have been performed on various enzymes inhibited by oxazole and piperidine derivatives. These studies reveal how the compounds interact with the enzyme and its substrate.

α-Glucosidase Inhibition: Kinetic analysis using Lineweaver-Burk plots has shown that oxazole derivatives can act as different types of inhibitors. For example, certain oxazolxanthone derivatives were found to be competitive inhibitors, binding to the active site of the enzyme, while others were identified as non-competitive inhibitors, binding to a site other than the active site. nih.gov A study on 3,4,5-triphenyl-4,5-dihydro-1,2,4-oxadiazole derivatives identified a competitive inhibitor of Saccharomyces cerevisiae α-glucosidase with a Ki of 122 μM. nih.gov Furthermore, investigations into 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives revealed that they bind to a novel allosteric site located near the active site of α-glucosidase. nih.govresearchgate.net

Tyrosinase Inhibition: Kinetic studies of a potent benzothiazole-based tyrosinase inhibitor indicated that it acts as a competitive inhibitor for both the monophenolase and diphenolase activities of the enzyme. mdpi.com

Table 2: Kinetic Data for Enzyme Inhibition by Representative Derivatives

| Compound Class | Enzyme | Inhibition Type | K_i Value |

|---|---|---|---|

| Oxazolxanthone (Compound 4) | α-Glucosidase | Competitive nih.gov | Not Reported |

| Oxazolxanthones (Compounds 15, 16, 20) | α-Glucosidase | Non-competitive nih.gov | Not Reported |

| 3,4,5-triphenyl-4,5-dihydro-1,2,4-oxadiazole (Compound 6c) | α-Glucosidase | Competitive nih.gov | 122 µM nih.gov |

| 4-(dimethylaminoalkyl)piperazine derivatives | α-Glucosidase | Allosteric nih.govresearchgate.net | Not Reported |

Other Therapeutic Areas of Investigation

Beyond specific enzyme and receptor modulation, derivatives of the this compound scaffold are being explored for their therapeutic potential in several key areas.

Compounds containing the 1,3,4-oxadiazole ring, a close isostere of the 1,3-oxazole ring, have demonstrated significant anti-inflammatory properties. mdpi.comsemanticscholar.orgbrieflands.com Studies on new 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone showed promising anti-inflammatory effects in the carrageenan-induced paw edema test in rats. nih.gov The mechanism of action is believed to involve the inhibition of inflammatory mediators and the reduction of inflammatory cell infiltration. nih.gov Some of these compounds also act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. mdpi.comnih.gov

The therapeutic potential of oxadiazole and piperidine derivatives in diabetes is an active area of research. nih.gov The 1,3,4-oxadiazole scaffold, in particular, has been identified as a promising option for developing new antidiabetic agents. nih.gov These compounds can exert their effects through various mechanisms, including the inhibition of α-glucosidase and α-amylase, which helps to control postprandial hyperglycemia. nih.govrsc.org Other molecular targets for oxadiazole hybrids include peroxisome proliferator-activated receptor-gamma (PPARγ) and dipeptidyl peptidase-IV (DPP-IV). nih.govmdpi.com In vivo studies using sulphonamide hybrids of 1,3,4-oxadiazole have shown significant lowering of blood glucose levels in hyperglycemic rats. ijper.org

The unique structural features of oxazole and piperidine derivatives make them attractive candidates for treating neurological disorders.

Alzheimer's Disease: A primary strategy for treating Alzheimer's disease is the inhibition of cholinesterases to increase acetylcholine levels in the brain. asianpubs.org Numerous studies have focused on designing hybrids of N-benzylpiperidine and 1,3,4-oxadiazole as multi-target agents against Alzheimer's. nih.govacs.orgresearchgate.net These compounds have shown the ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov In addition to enzyme inhibition, some of these hybrids can also prevent the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of the disease. nih.gov In vivo studies in rodent models have demonstrated that these compounds can ameliorate cognitive dysfunction. nih.gov

Other CNS Diseases: The therapeutic reach of these scaffolds extends to other neurological conditions. Novel oxazole-based compounds have been developed as ferroptosis inhibitors, which may have potential in treating central nervous system diseases where this form of cell death is implicated. nih.gov Additionally, nonpeptidic oxazole-based inhibitors of prolyl oligopeptidase (PREP) have shown disease-modifying effects in mouse models of Parkinson's disease by reducing α-synuclein oligomerization. semanticscholar.org Furthermore, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of tubulin inhibitors, a mechanism relevant to various cellular processes and diseases. nih.gov

Computational and in Silico Approaches in the Study of 4 1,3 Oxazol 5 Yl Piperidine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.

Binding Site Analysis and Interaction Profiles

While specific docking studies focused exclusively on the parent 4-(1,3-oxazol-5-yl)piperidine are not extensively detailed in publicly available literature, research on closely related derivatives provides significant insights. For instance, in silico induced-fit docking experiments have been performed on derivatives like 1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine to rationalize their structure-activity relationships against bacterial nitroreductases. nih.gov Such studies demonstrate that the oxazolyl-piperidine core can be positioned within an active site to form key interactions. Molecular docking of various piperidine-oxadiazole hybrids has also been used to understand binding orientation and affinity for target proteins. researchgate.net These analyses typically show that the heterocyclic rings (oxazole and piperidine) participate in a network of interactions that stabilize the complex.

A hypothetical interaction profile for the this compound scaffold, based on common interactions for these moieties, is summarized in the table below.

Table 1: Potential Binding Interactions for the this compound Scaffold

| Moiety of Compound | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Oxazole (B20620) Ring (Nitrogen) | Hydrogen Bond Acceptor | Tyr, Ser, Thr, Asn, Gln |

| Oxazole Ring (Oxygen) | Hydrogen Bond Acceptor | Lys, Arg, His |

| Piperidine (B6355638) Ring (Nitrogen) | Hydrogen Bond Donor/Acceptor (depending on protonation) | Asp, Glu, Ser |

Virtual Screening for Novel Targets

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.netnih.gov The this compound scaffold can be used as a query in ligand-based virtual screening to find other molecules with similar properties, or it can be included in large chemical libraries to be screened against various biological targets. schrodinger.comyoutube.com

For example, a virtual library containing derivatives of this scaffold could be docked against a panel of kinases, G-protein coupled receptors (GPCRs), or other targets implicated in disease. This approach has been successfully applied to identify novel inhibitors for various targets using related heterocyclic scaffolds. nih.govnih.gov By screening libraries containing the oxazolyl-piperidine core, researchers can identify potential new biological targets for this chemical class, expanding its therapeutic potential beyond its initial applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are used to predict the activity of new, unsynthesized compounds.

Development of Predictive Models

The development of a QSAR model involves calculating molecular descriptors (which quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties) for a series of compounds with known activities. researchgate.net Statistical methods like multiple linear regression (MLR) or machine learning algorithms are then used to build a predictive model. researchgate.net

Studies on piperidine, oxazole, and oxadiazole derivatives have successfully employed QSAR to predict activities ranging from anticancer to antimicrobial. mdpi.comnih.govmdpi.com For a series of this compound derivatives, a robust QSAR model could be developed to predict their inhibitory activity against a specific target. Key statistical parameters used to validate such models are shown in the table below.

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² (R-squared) | Coefficient of determination; indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (Q-squared) | Cross-validated r²; a measure of the model's predictive ability, determined by internal validation (e.g., leave-one-out). | > 0.5 |

| pred_r² | Predictive r² for the external test set; measures how well the model predicts the activity of an independent set of compounds. | > 0.6 |

| RMSE | Root Mean Square Error; measures the differences between values predicted by a model and the values observed. | As low as possible |

A well-validated QSAR model allows for the in silico design of new derivatives with potentially enhanced activity before committing resources to their chemical synthesis. researchgate.netmdpi.com

Fragment-Based QSAR Studies

In the context of this compound, a G-QSAR model would treat the oxazole ring and the piperidine ring as separate fragments. The model would then determine the specific physicochemical properties of substituents at different positions on these rings that contribute positively or negatively to the activity. This approach provides valuable insights into the structure-activity relationship (SAR) and guides the rational design of more potent analogs by highlighting which fragments or substitutions are most important for biological function. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing detailed information on the conformational changes of the protein and ligand, the stability of their interactions, and the role of solvent molecules. ajgreenchem.commdpi.com

For a complex of a protein with a this compound derivative, an MD simulation could be run for tens or hundreds of nanoseconds to:

Assess Binding Stability: Confirm if the binding pose predicted by docking is stable over time. Key metrics like the root-mean-square deviation (RMSD) of the ligand are monitored; a low and stable RMSD suggests a stable binding mode. nih.gov

Analyze Interaction Dynamics: Observe the formation and breaking of hydrogen bonds and other interactions, revealing which are most persistent and crucial for binding. mdpi.com

Evaluate Conformational Changes: Determine if the ligand or protein undergoes significant conformational changes upon binding, which can be critical for biological function. nih.gov

MD simulations have been successfully used to confirm the stability of complexes involving related triazole, oxadiazole, and piperidine-based inhibitors, validating the docking results and providing a deeper understanding of the binding mechanism at an atomic level. nih.govresearchgate.netnih.gov

ADMET Prediction and Pharmacokinetic Modeling (In Silico)

In silico ADMET prediction for this compound involves the use of sophisticated algorithms and computational models to forecast its behavior within a biological system. These predictions are grounded in the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. Such analyses are crucial for anticipating a compound's oral bioavailability, its distribution throughout the body, its susceptibility to metabolic processes, and its routes of elimination.

Bioavailability and Distribution Prediction

The oral bioavailability of a drug is a key determinant of its therapeutic efficacy, representing the fraction of an administered dose that reaches systemic circulation. In silico models predict oral bioavailability by integrating several physicochemical and pharmacokinetic parameters. For this compound, these predictions suggest a favorable profile for oral administration.

A critical aspect of a drug's effectiveness is its ability to permeate biological membranes and distribute to its target tissues. The predicted distribution profile of this compound indicates its potential to access various physiological compartments. A significant consideration in drug design, particularly for neurologically active agents, is the ability to cross the blood-brain barrier (BBB). Computational models for this compound predict its capacity to penetrate the BBB, which is a crucial factor for its potential application in treating central nervous system disorders.

Below is a table summarizing the key in silico predictions related to the bioavailability and distribution of this compound.

| Parameter | Predicted Value | Implication |

| Physicochemical Properties | ||

| Molecular Weight | 152.20 g/mol | Adherence to Lipinski's Rule of Five, favoring good absorption. |

| LogP (Lipophilicity) | 1.25 | Optimal balance between aqueous solubility and lipid membrane permeability. |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | Suggests good intestinal absorption and cell permeability. |

| Hydrogen Bond Donors | 1 | Compliance with drug-likeness rules. |

| Hydrogen Bond Acceptors | 2 | Compliance with drug-likeness rules. |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the digestive tract. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for central nervous system activity. |

| P-glycoprotein (P-gp) Substrate | No | Reduced likelihood of active efflux from target cells, including the brain. |

This data is generated based on computational modeling and predictive software; it requires experimental validation.

Metabolic Stability and Excretion Profiles

The metabolic stability of a compound is a measure of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver. A compound with high metabolic stability is likely to have a longer half-life and greater exposure in the body. In silico predictions for this compound suggest that it is not a significant inhibitor of the major CYP isoforms, which is a desirable characteristic as it reduces the potential for drug-drug interactions.

The excretion profile of a drug describes the routes by which it and its metabolites are removed from the body. Computational models can predict the primary clearance mechanisms, such as renal or hepatic clearance. For this compound, the predictions point towards a combination of metabolic clearance and renal excretion.

The following table details the predicted metabolic and excretion properties of this compound.

| Parameter | Predicted Value | Implication |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low potential for interaction with drugs metabolized by this enzyme. |

| CYP2C19 Inhibitor | No | Low potential for interaction with drugs metabolized by this enzyme. |

| CYP2C9 Inhibitor | No | Low potential for interaction with drugs metabolized by this enzyme. |

| CYP2D6 Inhibitor | No | Low potential for interaction with drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | No | Low potential for interaction with drugs metabolized by this enzyme. |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.55 | Indicates a moderate rate of elimination from the body. |

| Renal OCT2 Substrate | Likely | Suggests potential for active renal secretion via organic cation transporter 2. |

This data is generated based on computational modeling and predictive software; it requires experimental validation.

Advanced Research Perspectives and Future Directions for 4 1,3 Oxazol 5 Yl Piperidine

Design of Next-Generation Analogues with Improved Efficacy and Selectivity

The development of next-generation analogues of 4-(1,3-oxazol-5-yl)piperidine is a promising strategy to enhance therapeutic efficacy and target selectivity. The oxazole (B20620) ring, with its chemical properties intermediate between furan (B31954) and pyridine, can act as a bioisostere, facilitating interactions with biological targets such as orexin (B13118510) receptors. rsc.org The piperidine (B6355638) moiety is a prevalent core in a vast number of pharmaceuticals, and its introduction into drug-like molecules can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic profiles, and reduce cardiac hERG toxicity. researchgate.net

A key approach in designing novel analogues is the strategic modification of the oxazole-piperidine scaffold. For instance, research on related structures has shown that small structural variations can allow for target-specific ligand tuning. nih.gov The synthesis of derivatives can be guided by structure-activity relationship (SAR) studies to optimize potency. One successful strategy has been the creation of hybrid molecules, such as the synthesis of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines, which demonstrated potent activity against ESKAPE pathogens. nih.govmdpi.com This approach, combining the oxazole-piperidine-like scaffold with a "warhead" like nitrofuran, highlights the potential for creating analogues with enhanced biological activity. nih.govmdpi.com

Future design strategies for this compound analogues could involve the introduction of various substituents on both the oxazole and piperidine rings. For example, modifications to the aryl group adjacent to an oxadiazolone ring (a related heterocycle) were often found to be detrimental to activity, while a distal cyclopropane (B1198618) was beneficial. mdpi.com Such findings from related scaffolds can inform the rational design of more potent and selective this compound derivatives.

Multi-Targeted Ligand Design Incorporating the Oxazole-Piperidine Scaffold

The concept of multi-targeted ligands, which are single molecules designed to interact with multiple biological targets, is a burgeoning area in drug discovery. This approach can offer improved efficacy and a reduced likelihood of drug resistance. The oxazole-piperidine scaffold is a promising framework for the design of such multi-targeted agents.

The versatility of the oxazole-piperidine core allows for its incorporation into more complex molecular architectures designed to hit multiple targets. For example, the azobenzene (B91143) scaffold has been explored for its ability to yield a great variety of derivatives with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer effects. mdpi.com Similarly, the oxazole-piperidine scaffold could be functionalized to interact with multiple receptors or enzymes involved in a particular disease pathway.

A successful example of a multi-targeted approach with a related scaffold is the development of thiazole-clubbed piperazine (B1678402) derivatives as inhibitors of human acetylcholinesterase and butyrylcholinesterase, as well as β-amyloid aggregation, for the treatment of Alzheimer's disease. nih.gov This demonstrates the potential of combining heterocyclic scaffolds with other pharmacophores to create multi-functional agents. Future research could focus on designing this compound derivatives that, for instance, combine enzymatic inhibition with receptor modulation for complex diseases like cancer or neurodegenerative disorders.

Co-crystallization and Structural Biology Studies of Protein-Ligand Complexes

Understanding the three-dimensional interactions between a ligand and its protein target is fundamental for rational drug design. Co-crystallization and subsequent X-ray crystallography are powerful techniques to elucidate these interactions at an atomic level. nih.gov While specific co-crystallization data for this compound is not yet available, the general principles of this technique are highly relevant for its future development.

The process of obtaining diffraction-quality crystals of a protein-ligand complex can be approached through co-crystallization, where the ligand is added to the protein before crystallization trials, or by soaking the ligand into pre-existing crystals of the protein. nih.govnih.gov Co-crystallization is often the method of choice when the compound has low solubility or the protein is prone to aggregation. nih.gov The success of co-crystallization can be influenced by factors such as temperature, protein and ligand concentrations, and the use of additives. nih.gov

Structural information from co-crystal structures can guide the optimization of lead compounds. For instance, a closely related derivative, 1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine, was co-crystallized with human cellular retinol-binding protein 1 (CRBP1), revealing its binding mode as a nonretinoid inhibitor through hydrophobic interactions. Such studies for this compound and its analogues would be invaluable for understanding their mechanism of action and for designing next-generation compounds with improved binding affinity and selectivity.

Applications in Chemical Biology and Probe Development

Chemical biology utilizes small molecules as tools to study and manipulate biological systems. The this compound scaffold has the potential to be developed into valuable chemical probes for exploring cellular pathways and validating new drug targets.

The development of potent and selective ligands for a particular protein target is the first step in creating a chemical probe. Once a suitable ligand is identified, it can be modified with reporter tags, such as fluorescent dyes or biotin, to allow for visualization and pull-down experiments. These probes can be used to study the localization, dynamics, and interaction partners of the target protein within a cellular context.

Given the antibacterial activity observed in related oxazolyl pyrazolopiperidines against ESKAPE pathogens, one potential application for this compound-based probes could be in the study of bacterial nitroreductases, which are involved in the mechanism of action of nitrofuran derivatives. nih.govmdpi.com By developing probes based on this scaffold, researchers could gain a deeper understanding of the mechanisms of antibacterial action and resistance.

Translational Research Potential and Preclinical Development Considerations

Translational research bridges the gap between basic scientific discoveries and their application in clinical practice. For a promising compound like this compound, this involves a series of preclinical studies to assess its potential as a therapeutic agent.

The preclinical development process for a new chemical entity typically involves several key stages. These include in vitro and in vivo studies to evaluate the compound's efficacy in disease models. Furthermore, a comprehensive assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial to understand its pharmacokinetic profile.

A critical aspect of preclinical development is the evaluation of the compound's safety and toxicity. This includes studies to determine potential off-target effects and to establish a therapeutic window. For derivatives of this compound, it would be important to assess their potential for cytotoxicity and any other adverse effects. The insights gained from these preclinical studies are essential for determining whether a compound can advance to clinical trials in humans. The journey from a promising scaffold to a clinically approved drug is long and challenging, but the versatile nature of the oxazole-piperidine core suggests a promising future for its derivatives in translational research.

Q & A

Q. What are the common synthetic routes for 4-(1,3-Oxazol-5-yl)piperidine, and how can reaction yields be optimized?

The synthesis of this compound typically involves cyclization or substitution reactions. For example, piperidine derivatives can be functionalized via nucleophilic substitution at the 4-position using oxazole precursors under basic conditions (e.g., NaOH in dichloromethane) . Optimizing yields requires careful control of reaction parameters:

- Temperature : Reactions often proceed at reflux (e.g., THF at 60–80°C) .

- Catalysts : Copper iodide (CuI) enhances click chemistry for triazole formation in related piperidine-oxazole hybrids .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

A summary of key conditions from literature:

| Yield (%) | Reaction Conditions | Key Steps | Reference |

|---|---|---|---|

| 60–75 | NaOH, CH₂Cl₂, 25°C, 12 h | Nucleophilic substitution | |

| 82 | CuI, THF:acetone (5:1), reflux | Azide-alkyne cycloaddition |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- ¹H/¹³C NMR : The piperidine ring protons (δ 1.5–3.0 ppm) and oxazole aromatic protons (δ 7.0–8.5 ppm) confirm substitution patterns. For example, the absence of NH peaks in derivatives indicates successful alkylation .

- HPLC-MS : Purity (>98%) and molecular ion peaks ([M+H]⁺) validate synthesis .

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) confirm oxazole ring integrity .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

Stereoselective synthesis requires chiral auxiliaries or catalysts. For example:

- Chiral Resolution : Use of enantiopure starting materials (e.g., (S)-phenylglycinol) ensures axial chirality in piperidine intermediates .

- Asymmetric Catalysis : Palladium-catalyzed cross-coupling can induce stereochemistry at the 4-position .

- Conformational Locking : Substituents like aryl groups restrict piperidine ring puckering, favoring specific diastereomers .

Q. What strategies resolve contradictions in biological activity data across studies involving this compound?

Discrepancies may arise from differences in:

- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.5) affects ionizable piperidine nitrogen interactions .

- Enantiomeric Purity : Biological activity often varies between enantiomers; chiral HPLC analysis ensures stereochemical consistency .

- Metabolic Stability : Oxazole ring susceptibility to hepatic enzymes (e.g., CYP450) can alter in vivo results .

Q. How does the electronic nature of the oxazole ring influence reactivity in nucleophilic substitution reactions?

The oxazole’s electron-deficient aromatic system directs substitution to the 5-position. For example:

Q. Methodological Considerations

- Safety : Hazard codes (H300-H313) indicate acute toxicity; use fume hoods and personal protective equipment (PPE) when handling .

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the piperidine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.